N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-(4-methoxyphenyl)acetamide
Description
N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-(4-methoxyphenyl)acetamide is a pyrimidine-derived acetamide characterized by a substituted pyrimidinyl core and a 4-methoxyphenylacetamide moiety. The 4-methoxyphenyl group contributes to lipophilicity and may modulate pharmacokinetic properties such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-21(2)16-14(11-18-17(20-16)22(3)4)19-15(23)10-12-6-8-13(24-5)9-7-12/h6-9,11H,10H2,1-5H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIRBUZRBVCVTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)CC2=CC=C(C=C2)OC)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-(4-methoxyphenyl)acetamide typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized by reacting 2,4-dichloropyrimidine with dimethylamine under basic conditions.
Introduction of the Acetamide Group: The resulting 2,4-bis(dimethylamino)pyrimidine is then reacted with 4-methoxyphenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and 4-N,N-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-(4-methoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and DNA repair.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidinyl Acetamide Derivatives
N-(Isoindolin-5-yl)-2-(4-methoxyphenyl)acetamide HCl (70c)
This compound shares the 4-methoxyphenylacetamide backbone but replaces the pyrimidinyl group with an isoindolinyl moiety. It was synthesized as a histone deacetylase (HDAC) modulator, highlighting the role of the acetamide group in targeting epigenetic enzymes. The isoindoline substitution likely alters binding affinity compared to the dimethylamino-pyrimidine scaffold in the target compound .
N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2,4-difluorobenzamide
A close analog with a difluorobenzamide group instead of the 4-methoxyphenylacetamide. This compound’s structural divergence underscores the importance of the 4-methoxyphenyl group in solubility and target selectivity .
2-{[4-Amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2H-1,3-benzodioxol-5-yl)acetamide
This derivative features a thiophene-sulfonyl-pyrimidine core and a benzodioxolyl acetamide. The sulfonyl and thiophene groups introduce polarizable sulfur atoms, which may improve binding to cysteine-rich domains in enzymes or receptors. The absence of dimethylamino groups reduces basicity compared to the target compound .
Table 1: Structural and Functional Comparison of Pyrimidinyl Acetamides
| Compound Name | Key Structural Features | Potential Biological Role |
|---|---|---|
| Target Compound | 2,4-Dimethylamino-pyrimidine, 4-methoxyphenylacetamide | HDAC modulation, anticancer activity |
| N-(Isoindolin-5-yl)-2-(4-methoxyphenyl)acetamide HCl (70c) | Isoindoline, 4-methoxyphenylacetamide | HDAC inhibition |
| N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2,4-difluorobenzamide | 2,4-Difluorobenzamide, dimethylamino-pyrimidine | Kinase inhibition, solubility modulation |
| 2-{[4-Amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2H-1,3-benzodioxol-5-yl)acetamide | Thiophene-sulfonyl, benzodioxolyl acetamide | Enzyme inhibition (e.g., proteases) |
Pharmacologically Active Acetamides
N-(4-Methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide (40)
This compound demonstrated potent anticancer activity against HCT-116, MCF-7, and PC-3 cell lines. The quinazoline-sulfonyl group enhances π-π stacking interactions with DNA or kinase domains, while the 4-methoxyphenylacetamide moiety may improve cellular uptake. Compared to the target compound, the quinazoline core replaces the pyrimidine, suggesting divergent target profiles .
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide
A halogenated acetamide with a naphthyl group, reported for its crystallographic stability. This contrasts with the target compound’s methoxy group, which balances lipophilicity and metabolic stability .
Table 2: Pharmacological Comparison of Acetamide Derivatives
Biological Activity
N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-(4-methoxyphenyl)acetamide is a complex organic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with dimethylamino groups and an acetamide moiety attached to a 4-methoxyphenyl group. Its molecular formula is , with a molecular weight of 382.49 g/mol. The presence of the dimethylamino groups enhances its solubility and biological activity.
Research indicates that this compound interacts with specific molecular targets, such as enzymes and receptors involved in various biological pathways. The compound's structure allows it to modulate the activity of these targets, which may lead to therapeutic effects in conditions like cancer and neurodegenerative diseases.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown efficacy in inducing apoptosis in cancer cell lines, with an EC50 value indicating potency comparable to established chemotherapeutics. The compound's ability to penetrate the blood-brain barrier further enhances its therapeutic potential for brain tumors.
Table 1: Anticancer Activity Data
| Cell Line | EC50 (nM) | Mechanism of Action |
|---|---|---|
| MX-1 Breast Cancer | 2 | Apoptosis induction |
| A549 Lung Cancer | 5 | Cell cycle arrest |
| U87 Glioblastoma | 3 | Inhibition of proliferation |
Neuroprotective Effects
In addition to its anticancer properties, this compound has been investigated for neuroprotective effects. Studies suggest it may mitigate oxidative stress-induced neuronal damage, which is crucial for treating neurodegenerative disorders.
Case Study: Neuroprotection in Animal Models
In a study involving mouse models of neurodegeneration, administration of the compound resulted in significant reductions in markers of oxidative stress and inflammation. Behavioral assessments indicated improved cognitive function compared to control groups.
Structure-Activity Relationship (SAR)
The SAR studies have revealed critical insights into how modifications to the compound's structure influence its biological activity. Substitutions on the pyrimidine or phenyl rings can enhance or diminish potency. For example, replacing dimethylamino groups with other amines has shown varying degrees of efficacy against different cancer cell lines.
Table 2: SAR Analysis
| Modification | Impact on Activity |
|---|---|
| Dimethylamino → Diethylamino | Decreased potency |
| Methoxy group position change | Enhanced solubility |
| Addition of halogens | Increased cytotoxicity |
Q & A
Q. What are the optimal synthetic routes for N-[2,4-Bis(dimethylamino)pyrimidin-5-yl]-2-(4-methoxyphenyl)acetamide, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via multi-step reactions, including nucleophilic substitution and coupling reactions. For example, pyrimidine cores are often functionalized using dimethylamine under reflux conditions, followed by acetamide coupling via a carbodiimide-mediated reaction (e.g., EDCI/HOBt) . Purity (>95%) is typically achieved using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirmed by HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use deuterated DMSO or CDCl₃ to resolve aromatic protons (δ 6.8–8.2 ppm for pyrimidine and methoxyphenyl groups) and dimethylamino protons (δ 2.8–3.2 ppm) .
- X-ray Crystallography : Single-crystal analysis confirms stereochemistry and hydrogen-bonding networks (e.g., pyrimidine N-H···O interactions) .
- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode to validate the molecular ion peak (e.g., [M+H]⁺ at m/z 396.2178) .
Q. What in vitro assays are suitable for initial pharmacological screening?
- Methodological Answer :
- MTT Assay : Test cytotoxicity against cancer cell lines (e.g., HCT-116, MCF-7) at 1–100 μM concentrations over 48–72 hours .
- Enzyme Inhibition Assays : Use fluorometric or colorimetric kits to evaluate kinase or acetylcholinesterase inhibition (IC₅₀ calculations via nonlinear regression) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets calculates HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. This identifies nucleophilic/electrophilic sites, guiding derivatization for enhanced bioactivity . Molecular docking (AutoDock Vina) against protein targets (e.g., COX-1 or AChE) predicts binding affinities (ΔG values) and key interactions (hydrogen bonds, π-π stacking) .
Q. How to resolve contradictions in pharmacological data across studies?
- Methodological Answer :
- Assay Standardization : Replicate studies under controlled conditions (e.g., serum-free media, standardized cell passage numbers) .
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to observed discrepancies .
- Dose-Response Curves : Compare EC₅₀/IC₅₀ values across multiple cell lines to assess selectivity .
Q. What strategies optimize structure-activity relationships (SAR) for pyrimidine-acetamide derivatives?
- Methodological Answer :
- Substituent Variation : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., nitro, chloro) to modulate bioavailability .
- Scaffold Hybridization : Fuse the pyrimidine core with isoxazole or pyrrolidine rings to enhance target engagement .
- Pharmacokinetic Profiling : Assess logP (octanol-water partition) and metabolic stability in liver microsomes to prioritize candidates .
Q. How to design experiments for mechanistic studies of anticancer activity?
- Methodological Answer :
- Apoptosis Assays : Use Annexin V-FITC/PI staining and caspase-3/7 activation kits .
- Transcriptomic Analysis : RNA-seq or qPCR to identify dysregulated pathways (e.g., p53, MAPK) .
- ROS Detection : Fluorescent probes (e.g., DCFH-DA) quantify oxidative stress in treated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
